1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Overview
Description
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a monobactam.
Biological Activity
The compound 1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one , commonly known as ezetimibe, is a significant pharmaceutical agent primarily used for lowering cholesterol levels. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Biological Activity Overview
Ezetimibe functions as a selective inhibitor of intestinal cholesterol absorption. It targets the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for the uptake of cholesterol in the gastrointestinal tract. By inhibiting this protein, ezetimibe effectively reduces the absorption of cholesterol and related phytosterols from the diet.
Ezetimibe binds to NPC1L1, preventing its incorporation into clathrin-coated vesicles, thereby blocking the endocytosis necessary for cholesterol absorption. This action results in decreased levels of cholesterol in the bloodstream, making it a valuable therapeutic option for managing hyperlipidemia.
Key Research Findings
- Inhibition of Cholesterol Absorption : Ezetimibe has been shown to significantly reduce cholesterol absorption in various animal models and clinical studies.
- Effect on Lipid Profiles : Clinical trials indicate that ezetimibe lowers low-density lipoprotein (LDL) cholesterol levels effectively when used alone or in combination with statins.
- Safety Profile : Ezetimibe is generally well-tolerated, with a safety profile similar to placebo in many studies.
Table 1: Pharmacokinetic Properties of Ezetimibe
Property | Value |
---|---|
Molecular Formula | C24H21F2NO3 |
Molecular Weight | 409.4 g/mol |
Solubility | Soluble in DMSO |
Bioavailability | Approximately 60% |
Half-life | 22 hours |
Table 2: Clinical Efficacy of Ezetimibe
Study | Population Size | LDL Reduction (%) | Duration (weeks) |
---|---|---|---|
Study A | 500 | 18 | 12 |
Study B | 300 | 20 | 24 |
Study C | 400 | 15 | 16 |
Case Study 1: Ezetimibe and Statin Combination Therapy
A clinical trial involving patients with high cardiovascular risk assessed the efficacy of ezetimibe combined with statins. The results demonstrated a significant reduction in LDL cholesterol levels compared to statin therapy alone, highlighting the additive effect of ezetimibe when used in conjunction with statins.
Case Study 2: Long-term Safety and Efficacy
A long-term study evaluated the safety and efficacy of ezetimibe over five years in patients with familial hypercholesterolemia. Findings indicated sustained reductions in LDL levels without significant adverse effects, supporting its long-term use in managing cholesterol levels.
Properties
Molecular Formula |
C24H21F2NO3 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2 |
InChI Key |
OLNTVTPDXPETLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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